molecular formula C16H16FN3O4S B4983415 1-(4-Fluorophenyl)sulfonyl-4-(4-nitrophenyl)piperazine CAS No. 5531-92-0

1-(4-Fluorophenyl)sulfonyl-4-(4-nitrophenyl)piperazine

Cat. No.: B4983415
CAS No.: 5531-92-0
M. Wt: 365.4 g/mol
InChI Key: JXQXELBOPXJQHY-UHFFFAOYSA-N
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Chemical Reactions Analysis

1-(4-Fluorophenyl)sulfonyl-4-(4-nitrophenyl)piperazine can undergo various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas with a palladium catalyst for reduction, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(4-Fluorophenyl)sulfonyl-4-(4-nitrophenyl)piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)sulfonyl-4-(4-nitrophenyl)piperazine is not fully understood. it is believed to interact with various molecular targets due to the presence of both fluorophenyl and nitrophenyl groups. These interactions can affect different biochemical pathways, leading to diverse biological effects .

Biological Activity

1-(4-Fluorophenyl)sulfonyl-4-(4-nitrophenyl)piperazine is a synthetic compound with significant potential in various biological applications. This article provides an overview of its biological activity, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

  • Molecular Formula : C16H16FN3O4S
  • Molecular Weight : 365.386 g/mol
  • CAS Number : 5531-92-0

The compound features a piperazine ring with a fluorophenyl and a nitrophenyl group, which contribute to its unique chemical properties and biological activities. The sulfonyl group enhances reactivity, making it a valuable intermediate in chemical syntheses .

The precise mechanism of action for this compound remains to be fully elucidated. However, it is believed that the interactions between the fluorophenyl and nitrophenyl groups with various molecular targets influence multiple biochemical pathways. These interactions can lead to diverse biological effects, including:

  • Antimicrobial Activity : The compound has been investigated for its potential antimicrobial properties, showing activity against various pathogens.
  • Antitumor Potential : Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines, potentially due to the presence of electron-withdrawing groups that enhance its reactivity .

Antimicrobial Activity

A study assessing the antimicrobial efficacy of various compounds, including derivatives of piperazine, indicated that compounds with similar structures to this compound displayed significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds were reported as follows:

CompoundMIC (µg/mL)Target Organism
Compound A5.0Staphylococcus aureus
Compound B10.0Escherichia coli
This compoundTBDTBD

The exact MIC for this compound is still under investigation .

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines, including:

Cell LineIC50 (µM)
A549 (Lung Cancer)15.2
MCF-7 (Breast Cancer)12.8
HeLa (Cervical Cancer)9.5

These results suggest that the compound may serve as a lead structure for developing new anticancer agents .

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructural DifferencesUnique Properties
1-(4-Methylphenyl)sulfonyl-4-(4-nitrophenyl)piperazineMethyl group instead of fluorineDifferent electronic properties due to methyl substitution
1-((4-Nitrophenyl)sulfonyl)piperazineLacks fluorophenyl groupReduced reactivity; potential for different biological interactions
1-Bis(4-fluorophenyl)methylpiperazineContains two fluorophenyl groupsEnhanced lipophilicity; potential for different pharmacokinetics

The combination of both fluorinated and nitro-substituted aromatic systems in this compound provides distinct chemical reactivity profiles and potential biological activities compared to these similar compounds .

Properties

IUPAC Name

1-(4-fluorophenyl)sulfonyl-4-(4-nitrophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O4S/c17-13-1-7-16(8-2-13)25(23,24)19-11-9-18(10-12-19)14-3-5-15(6-4-14)20(21)22/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXQXELBOPXJQHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70386000
Record name 1-(4-fluorophenyl)sulfonyl-4-(4-nitrophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70386000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5531-92-0
Record name 1-(4-fluorophenyl)sulfonyl-4-(4-nitrophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70386000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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